molecular formula C16H31NO5S B12687788 Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate CAS No. 93777-03-8

Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate

Cat. No.: B12687788
CAS No.: 93777-03-8
M. Wt: 349.5 g/mol
InChI Key: LDKMKHPPNJOGRA-DLGLCQKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 298-030-4, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.

    Reaction with Hydrazine Hydrate: Acetone cyanohydrin is then reacted with hydrazine hydrate to produce 2,2’-Azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:

    Mixing Reactants: Acetone cyanohydrin and hydrazine hydrate are mixed in a reactor.

    Temperature Control: The reaction mixture is maintained at a specific temperature to optimize yield.

    Purification: The crude product is purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymers.

Common Reagents and Conditions

    Decomposition: The compound decomposes upon heating, typically at temperatures around 70°C to 90°C, releasing nitrogen gas and forming free radicals.

    Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) react with monomers such as styrene, acrylonitrile, and methyl methacrylate to initiate polymerization.

Major Products

The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers and copolymers, including polystyrene, polyacrylonitrile, and polymethyl methacrylate.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers and copolymers.

    Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high strength and thermal stability.

    Biological Research: It is employed in the study of radical-induced processes in biological systems.

    Industrial Applications: The compound is used in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate polymerization by reacting with monomers, leading to the formation of polymer chains. The molecular targets include the double bonds of monomers, which are broken to form new covalent bonds, resulting in polymerization.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) is compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates.

Similar Compounds

    Benzoyl Peroxide: Another commonly used radical initiator with a different decomposition temperature and radical generation mechanism.

    Potassium Persulfate: A water-soluble radical initiator used in aqueous polymerization systems.

Properties

CAS No.

93777-03-8

Molecular Formula

C16H31NO5S

Molecular Weight

349.5 g/mol

IUPAC Name

diethyl(2-hydroxyethyl)azanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C10H16O4S.C6H15NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3,(H,12,13,14);8H,3-6H2,1-2H3/t7?,10-;/m1./s1

InChI Key

LDKMKHPPNJOGRA-DLGLCQKISA-N

Isomeric SMILES

CC[NH+](CC)CCO.CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C

Canonical SMILES

CC[NH+](CC)CCO.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.